2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid
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Overview
Description
2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid is a compound that has garnered interest in the field of chemical research due to its unique structural properties. This compound is characterized by the presence of a spirocyclic structure, which is known to impart rigidity and stability to the molecule. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the Boc protecting group. One common method involves the reaction of a suitable amine with a spirocyclic ketone under acidic conditions to form the spirocyclic amine. This intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural rigidity.
Medicine: Investigated for its potential use in drug development, particularly in the design of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid is largely dependent on its application. In the context of PROTACs, the compound acts as a linker that brings together a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein. The spirocyclic structure provides the necessary rigidity to maintain the proper orientation of the linked molecules, enhancing the efficiency of the degradation process.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
- 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)piperidin-1-yl)acetic acid
- 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
What sets 2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid apart from similar compounds is its specific spirocyclic structure, which imparts unique rigidity and stability. This structural feature makes it particularly valuable in applications requiring precise molecular orientation, such as in the development of PROTACs and other targeted therapies.
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-2-yl]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-6-4-5-14(15)8-10(9-14)7-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
HZVACXISYFLMME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC(C2)CC(=O)O |
Origin of Product |
United States |
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